3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline is a complex organic compound that belongs to the class of sulfonyl quinolines. This compound is characterized by the presence of a quinoline core, substituted with a piperidine ring, and sulfonyl and methoxy groups. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.
Methoxylation: The methoxy groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sulfonyl chlorides in the presence of a base for sulfonylation; methyl iodide or dimethyl sulfate for methoxylation.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler compound with similar structural features but lacking the quinoline core.
N-(4-Chlorophenyl)benzenesulfonamide: Another sulfonamide derivative with different pharmacological properties.
Sulfonylurea Derivatives: Compounds with sulfonyl groups that are used in the treatment of diabetes.
Uniqueness
3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline is unique due to its combination of a quinoline core, piperidine ring, and sulfonyl and methoxy groups
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-28-19-12-17-18(13-20(19)29-2)24-14-21(22(17)25-10-4-3-5-11-25)30(26,27)16-8-6-15(23)7-9-16/h6-9,12-14H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXLQADOGOFICS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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